4-Bromonaphthalene-2-carbonitrile
Overview
Description
4-Bromonaphthalene-2-carbonitrile is an organic compound with the molecular formula C₁₂H₇BrN. It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a cyano group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromonaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the bromination of naphthalene-2-carbonitrile using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl₄) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Safety measures are crucial due to the hazardous nature of bromine and the potential for toxic byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-Bromonaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-bromonaphthalene-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with different functional groups.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.
Major Products Formed:
Oxidation: 4-bromonaphthalene-2-carboxylic acid
Reduction: Various reduced derivatives depending on the specific conditions
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
4-Bromonaphthalene-2-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromonaphthalene-2-carbonitrile is similar to other brominated naphthalene derivatives, such as 1-bromonaphthalene and 2-bromonaphthalene. its unique combination of a bromine atom and a cyano group at specific positions on the naphthalene ring sets it apart. These structural differences can lead to variations in reactivity and applications.
Comparison with Similar Compounds
1-Bromonaphthalene
2-Bromonaphthalene
1,4-Dibromonaphthalene
2,6-Dibromonaphthalene
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Properties
IUPAC Name |
4-bromonaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVLFPVBNRQPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704783 | |
Record name | 4-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496835-91-7 | |
Record name | 4-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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